D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl
D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl
Brand Name:
Vulcanchem
CAS No.:
153619-28-4
VCID:
VC0131998
InChI:
InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC
Molecular Formula:
C40H43IN2O18
Molecular Weight:
966.7 g/mol
D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl
CAS No.: 153619-28-4
Main Products
VCID: VC0131998
Molecular Formula: C40H43IN2O18
Molecular Weight: 966.7 g/mol
CAS No. | 153619-28-4 |
---|---|
Product Name | D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl |
Molecular Formula | C40H43IN2O18 |
Molecular Weight | 966.7 g/mol |
IUPAC Name | (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |
Standard InChIKey | NIXPDWBFPTXORB-XWXRGQKZSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Synonyms | D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |
PubChem Compound | 5480379 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume